molecular formula C13H12N2O4S2 B3083981 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid CAS No. 1142207-13-3

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid

Cat. No.: B3083981
CAS No.: 1142207-13-3
M. Wt: 324.4 g/mol
InChI Key: OWTMAMOTJRVOAD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-methyl-3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-6-2-3-7(12(18)19)4-8(6)14-10(16)5-9-11(17)15-13(20)21-9/h2-4,9H,5H2,1H3,(H,14,16)(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTMAMOTJRVOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the reaction of a suitable thioamide with chloroacetic acid in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiol group (-SH) can be oxidized to form a disulfide bond.

  • Reduction: : The carboxylic acid group can be reduced to an alcohol.

  • Substitution: : The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).

  • Reduction: : Using reducing agents like lithium aluminium hydride (LiAlH₄).

  • Substitution: : Using nucleophiles like ammonia (NH₃) or amines.

Major Products Formed

  • Disulfides: from oxidation reactions.

  • Alcohols: from reduction reactions.

  • Amides: or amines from substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials or chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The 4-methylbenzoic acid moiety in the target compound could enhance binding to hydrophobic protein pockets compared to unsubstituted analogs .

Biological Activity

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid (CAS Number: 1142207-13-3) is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The molecular formula is C13H12N2O4S2C_{13}H_{12}N_{2}O_{4}S_{2}, and it exhibits properties typical of thiazole derivatives, such as potential antimicrobial and anticancer activities.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₄S₂
Molecular Weight300.37 g/mol
CAS Number1142207-13-3
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of thiazole derivatives, the compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve disruption of protein synthesis and inhibition of nucleic acid synthesis pathways, which are critical for bacterial growth and replication .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that the compound exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (μM)
3-{[(2-Mercapto...]}25.0
Ascorbic Acid20.0

This suggests that the thiazole derivative could be beneficial in mitigating oxidative stress-related conditions .

Anticancer Activity

Preliminary studies have shown that thiazole derivatives can also exhibit anticancer properties. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays revealed that the compound has a notable effect on cell viability:

Cell LineIC50 (μM)
MCF-730.0
A54940.0

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and mitochondrial dysfunction .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid?

Answer:
A common approach involves refluxing intermediates (e.g., 2-aminothiazol-4(5H)-one derivatives) with sodium acetate and a benzoic acid precursor in acetic acid for 3–5 hours. The product is purified via filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures . Modifications may include adjusting stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone) to optimize yields.

Basic: How is the crystal structure of this compound analyzed to confirm its molecular geometry?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

  • Data collection with a diffractometer (Mo-Kα radiation).
  • Structure solution via direct methods (SHELXS/SHELXD).
  • Refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π interactions are analyzed using Platon or Mercury .

Advanced: What computational strategies predict the compound’s electronic properties and binding interactions?

Answer:

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS), electron localization functions (ELF), and bond orders to assess reactivity .
  • Docking studies : Employ AutoDock4 with flexible sidechains in receptor proteins (e.g., P38 MAP kinase). Grid-based docking (0.375 Å spacing) and Lamarckian genetic algorithms (256 runs) validate binding poses .

Advanced: How can researchers resolve contradictions in reported pharmacological activities?

Answer:

  • Replication : Repeat assays under standardized conditions (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity).
  • Data triangulation : Cross-validate results with orthogonal methods (e.g., in silico docking vs. in vitro enzyme inhibition).
  • Systematic review : Critically analyze prior literature for methodological biases (e.g., solvent effects in solubility assays) .

Advanced: What experimental designs assess environmental fate and ecological risks?

Answer:

  • Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis irradiation), and soil sorption (OECD 106 batch tests).
  • Ecotoxicology : Use tiered testing (e.g., Daphnia magna acute toxicity, algal growth inhibition).
  • Conceptual framework : Align with Project INCHEMBIOL ’s protocols for abiotic/biotic transformation tracking .

Basic: How is compound stability evaluated under varying storage conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical monitoring : Use HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) to track degradation products.
  • Statistical design : Apply split-split plot models to analyze time-dependent stability across conditions .

Advanced: What strategies confirm the compound’s mechanism of action in biological systems?

Answer:

  • Target validation : Combine molecular docking (AutoDock4) with CRISPR-Cas9 knockout studies of suspected targets.
  • Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed biomarkers .
  • ADME profiling : Calculate Lipinski parameters (e.g., logP, topological polar surface area) with SwissADME .

Basic: How are spectral inconsistencies addressed during structural characterization?

Answer:

  • Multi-technique validation : Compare 1H/13C NMR (DMSO-d6), LC-MS (ESI+), and FT-IR spectra with simulated data (e.g., ACD/Labs).
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or stereochemistry .

Advanced: What frameworks guide ecological risk assessment for this compound?

Answer:

  • Tiered risk assessment :
    • Exposure modeling : Estimate environmental concentrations (EECs) using fugacity models.
    • Hazard quotients : Compare EECs to EC50 values for non-target species.
    • Probabilistic analysis : Apply Monte Carlo simulations to quantify uncertainty .

Advanced: How can molecular docking results be validated experimentally?

Answer:

  • Consensus docking : Compare AutoDock4 results with Glide (Schrödinger) or GOLD (CCDC).
  • Site-directed mutagenesis : Test binding affinity changes in receptor mutants (e.g., P38 MAP kinase T106A).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 2
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.